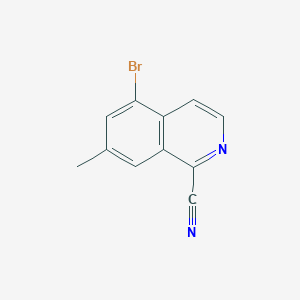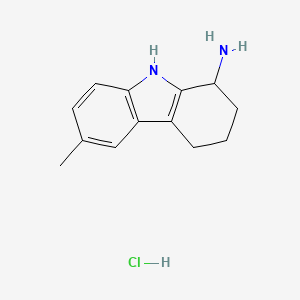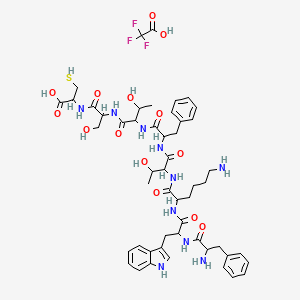
tert-butyl 3-(((N-(2-hydroxyethyl)-4-methylphenyl)sulfonamido)methyl)-2,5-dihydro-1H-pyrrole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(((N-(2-hydroxyethyl)-4-methylphenyl)sulfonamido)methyl)-2,5-dihydro-1H-pyrrole-1-carboxylate: is a complex organic compound that features a tert-butyl ester group, a sulfonamide group, and a pyrrole ring
Métodos De Preparación
The synthesis of tert-butyl 3-(((N-(2-hydroxyethyl)-4-methylphenyl)sulfonamido)methyl)-2,5-dihydro-1H-pyrrole-1-carboxylate typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the pyrrole derivative with a sulfonyl chloride in the presence of a base.
Attachment of the tert-Butyl Ester Group: The tert-butyl ester group can be introduced using tert-butyl chloroformate in the presence of a base.
Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
tert-Butyl 3-(((N-(2-hydroxyethyl)-4-methylphenyl)sulfonamido)methyl)-2,5-dihydro-1H-pyrrole-1-carboxylate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl 3-(((N-(2-hydroxyethyl)-4-methylphenyl)sulfonamido)methyl)-2,5-dihydro-1H-pyrrole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(((N-(2-hydroxyethyl)-4-methylphenyl)sulfonamido)methyl)-2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the pyrrole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar compounds to tert-butyl 3-(((N-(2-hydroxyethyl)-4-methylphenyl)sulfonamido)methyl)-2,5-dihydro-1H-pyrrole-1-carboxylate include:
tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate: This compound also contains a tert-butyl ester group but lacks the sulfonamide and pyrrole functionalities.
tert-Butyl 3-(2-hydroxyethyl)-4-methylphenylsulfonamide: This compound contains the sulfonamide group but lacks the pyrrole ring.
Propiedades
Fórmula molecular |
C19H28N2O5S |
|---|---|
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
tert-butyl 3-[[2-hydroxyethyl-(4-methylphenyl)sulfonylamino]methyl]-2,5-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C19H28N2O5S/c1-15-5-7-17(8-6-15)27(24,25)21(11-12-22)14-16-9-10-20(13-16)18(23)26-19(2,3)4/h5-9,22H,10-14H2,1-4H3 |
Clave InChI |
ZTBZGUJDOHAQRR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(CCO)CC2=CCN(C2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-N-[(1R,3S)-3-[(hydrazinecarbonyl)methyl]cyclopentyl]acetamide](/img/structure/B12313123.png)
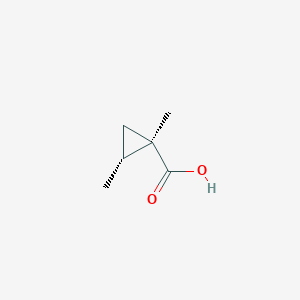
![1-[(1S)-1-azidoethyl]-2,4-difluorobenzene](/img/structure/B12313133.png)

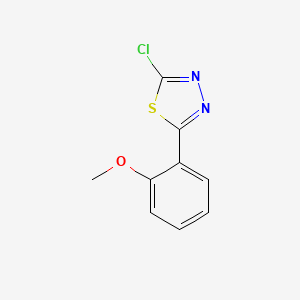
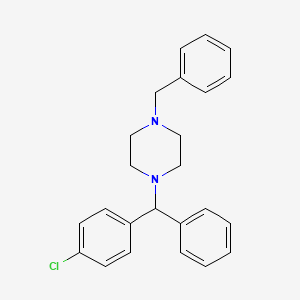
![2-[(2R)-oxiran-2-yl]-1-benzofuran](/img/structure/B12313159.png)

![rac-(1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid, cis](/img/structure/B12313165.png)
